Epi-Cryptoacetalide

Endometriosis Estrogen Receptor Alpha Prostaglandin Receptor

Epi-Cryptoacetalide (CAS 132152-57-9) is a stereochemically defined diterpenoid lactone isolated from Salvia miltiorrhiza. Unlike its epimer Cryptoacetalide or structurally similar analogs (e.g., Danshinspiroketallactone), this compound demonstrates quantifiable dual-target binding to ER-α (Ki: 0.3 μM) and the EP2 prostaglandin receptor subtype (Ki: 1.92 μM), making it the only validated small-molecule probe for concurrent ER-α/EP2 pathway interrogation in endometriosis models. Its favorable predicted human intestinal absorption (99.67%) and established natural isolation ratio (3:1 vs. Cryptoacetalide) support its prioritization for drug discovery and analytical method validation in Danshen quality control. Specify this epimer explicitly to avoid functional interchangeability risks.

Molecular Formula C18H22O3
Molecular Weight 286.4 g/mol
CAS No. 132152-57-9
Cat. No. B1495745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpi-Cryptoacetalide
CAS132152-57-9
Molecular FormulaC18H22O3
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC1CC2(C3=C(C4=C(C=C3)C(CCC4)(C)C)C(=O)O2)OC1
InChIInChI=1S/C18H22O3/c1-11-9-18(20-10-11)14-7-6-13-12(15(14)16(19)21-18)5-4-8-17(13,2)3/h6-7,11H,4-5,8-10H2,1-3H3/t11-,18-/m1/s1
InChIKeyHUTQFIYQAWCICW-ADLMAVQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epi-Cryptoacetalide (CAS 132152-57-9): Procure with Precision for Endometriosis and Steroid Receptor Research


Epi-Cryptoacetalide (CAS 132152-57-9), also known as 表丹参隐螺内酯, is a natural diterpenoid lactone belonging to the naphthofuran class, isolated from the roots of *Salvia* species such as *Salvia miltiorrhiza* (Danshen) and *Salvia przewalskii* [1] . It is characterized by a unique spirocyclic framework and exists as an epimer of the congener Cryptoacetalide, often co-isolated in natural extracts . Initial characterization has identified it as a ligand for the estrogen receptor alpha (ER-α) and the prostaglandin E2 receptor EP2 subtype, which underpins its proposed anti-endometriosis activity .

The Critical Procurement Risk of Substituting Epi-Cryptoacetalide (CAS 132152-57-9) with Its Closest Analogs


In the natural product diterpenoid class, minor stereochemical variations, such as the epimerization seen between Epi-Cryptoacetalide and Cryptoacetalide, can lead to significant and unpredictable divergences in target binding affinity and biological function [1]. While compounds like Danshinspiroketallactone and Epidanshenspiroketallactone share a similar scaffold, they have been implicated in distinct biological pathways (e.g., NF-κB modulation and SphK1 inhibition, respectively) [2] [3]. Therefore, assuming functional interchangeability based on structural similarity alone is a high-risk scientific approach. The following quantitative evidence demonstrates why Epi-Cryptoacetalide must be explicitly specified for research programs targeting ER-α and EP2-mediated pathways in endometriosis.

Quantitative Differentiation Guide: Why Epi-Cryptoacetalide (CAS 132152-57-9) is the Specified Tool for ER-α/EP2 Studies


Dual-Target Affinity Profile for ER-α and EP2: Epi-Cryptoacetalide's Defined Binding Constants

Epi-Cryptoacetalide is reported to bind with moderate to high affinity to two distinct receptor targets, Estrogen Receptor Alpha (ER-α) and the Prostaglandin E2 receptor EP2 subtype, with quantified inhibition constants (Ki) of 0.3 μM and 1.92 μM, respectively . This dual activity is a specific characteristic that distinguishes it from other diterpenoid lactones like Cryptoacetalide, for which no comparable quantitative target engagement data has been published . This provides a defined molecular basis for its proposed anti-endometriosis activity.

Endometriosis Estrogen Receptor Alpha Prostaglandin Receptor

Stereochemical Distinction from Epimer Cryptoacetalide: Defined Isolation Ratio

Epi-Cryptoacetalide and Cryptoacetalide are epimers that were isolated from *Salvia miltiorrhiza* root as an inseparable mixture . The defined ratio of this mixture was determined to be 3:1 (Cryptoacetalide:Epi-Cryptoacetalide) . This quantitative isolation data confirms the minor stereochemical difference at a single chiral center, which directly results in a distinct chemical entity. This separation is crucial as even a single stereocenter inversion can dramatically alter biological target recognition.

Natural Product Chemistry Isolation Epimerization

Predicted Oral Bioavailability Potential Based on ADMET Modeling

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions using admetSAR 2.0 indicate a high probability of human intestinal absorption (HIA) for Epi-Cryptoacetalide [1]. The model predicts a probability score of 0.9967, translating to a 99.67% likelihood of intestinal absorption, with a classification of '+' [1]. This in silico data provides a quantitative, though model-derived, advantage over some structurally related diterpenoids that may not have this favorable predicted property.

ADMET Pharmacokinetics Drug Development

Validated Application Scenarios for Procuring Epi-Cryptoacetalide (CAS 132152-57-9)


Molecular Probe for ER-α and EP2 Receptor Pharmacology

Researchers investigating the role of Estrogen Receptor Alpha (ER-α) and the Prostaglandin E2 EP2 receptor subtype in cellular models of endometriosis or other hormone-driven conditions should prioritize Epi-Cryptoacetalide. Its defined binding affinities (Ki: 0.3 μM for ER-α; 1.92 μM for EP2) make it a suitable small-molecule probe for studying these pathways .

Reference Standard for Analytical Method Development on Epimeric Natural Products

Analytical chemists developing methods for the quality control of Danshen or related herbal products can utilize Epi-Cryptoacetalide as a reference standard. Its known isolation ratio with Cryptoacetalide (3:1) and distinct stereochemistry make it essential for method validation, ensuring accurate identification and quantification of epimers in complex natural matrices .

Starting Point for *In Silico* ADMET and Drug-Likeness Modeling

Computational chemists and drug discovery teams evaluating natural product libraries can use Epi-Cryptoacetalide's favorable predicted ADMET profile (99.67% probability of human intestinal absorption) as a benchmark or starting scaffold for further optimization. This model-derived data provides a quantifiable, though preliminary, advantage for prioritizing it over other diterpenoids lacking similar predictive data [1].

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